molecular formula C16H13ClO3 B7963754 Methyl 4-(4-acetylphenyl)-2-chlorobenzoate

Methyl 4-(4-acetylphenyl)-2-chlorobenzoate

Cat. No.: B7963754
M. Wt: 288.72 g/mol
InChI Key: LVPAGSPOWMZWDT-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylphenyl)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorinated benzene ring, and an acetyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-acetylphenyl)-2-chlorobenzoate typically involves the esterification of 4-(4-acetylphenyl)-2-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-acetylphenyl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles on the benzene ring.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives of the original compound.

Scientific Research Applications

Methyl 4-(4-acetylphenyl)-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylphenyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the chlorinated benzene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-(4-methylphenyl)-2-chlorobenzoate: Similar structure but with a methyl group instead of an acetyl group.

    Methyl 4-(4-nitrophenyl)-2-chlorobenzoate: Contains a nitro group instead of an acetyl group.

    Methyl 4-(4-hydroxyphenyl)-2-chlorobenzoate: Features a hydroxy group instead of an acetyl group.

Uniqueness: Methyl 4-(4-acetylphenyl)-2-chlorobenzoate is unique due to the presence of the acetyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-(4-acetylphenyl)-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10(18)11-3-5-12(6-4-11)13-7-8-14(15(17)9-13)16(19)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPAGSPOWMZWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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